molecular formula C18H20ClNO3 B11300759 2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11300759
M. Wt: 333.8 g/mol
InChI Key: UKZNINYYYYNLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that features a unique structure combining a chlorinated hydroxy group, a pyrrolidinylmethyl group, and a benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:

    Formation of the benzochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated hydroxy group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, followed by hydrolysis to introduce the hydroxy group.

    Attachment of the pyrrolidinylmethyl group: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative onto the benzochromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The chlorinated hydroxy group can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrocarbon derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-hydroxy-4-(methyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but lacks the pyrrolidinylmethyl group.

    2-chloro-3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but contains a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in 2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H20ClNO3/c19-15-9-13-11-5-1-2-6-12(11)18(22)23-17(13)14(16(15)21)10-20-7-3-4-8-20/h9,21H,1-8,10H2

InChI Key

UKZNINYYYYNLBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C(=C3OC2=O)CN4CCCC4)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.